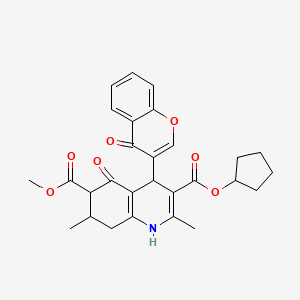
N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea, also known as MMNT, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MMNT is a thiourea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation as a potential therapeutic agent.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea is not fully understood, but it is believed to involve the binding of the compound to DNA and the induction of DNA damage. N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to induce double-strand breaks in DNA, leading to cell death in cancer cells. The compound may also interact with other cellular components, leading to its cytotoxic effects.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to induce oxidative stress and apoptosis in cells. The compound has also been shown to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has several advantages for use in lab experiments. Its fluorescence properties make it a useful tool for detecting DNA damage, and its cytotoxic effects on cancer cells make it a potential candidate for cancer therapy. However, the compound has certain limitations, including its potential toxicity to healthy cells and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea-based therapies for cancer treatment. The compound's cytotoxic effects on cancer cells make it a potential candidate for use in combination with other cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea and its potential interactions with other cellular components. Finally, the synthesis of N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea could be further optimized to improve yield and purity, making it more accessible for use in research.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been investigated for its potential use in various research applications, including as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for cancer treatment. N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to selectively bind to DNA, and its fluorescence properties make it a useful tool for detecting DNA damage. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-methoxy-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10-4-7-15(23-3)13(8-10)18-16(24)17-12-6-5-11(22-2)9-14(12)19(20)21/h4-9H,1-3H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSUBQZKAGDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(4-methoxy-2-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4114534.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114543.png)
![dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate](/img/structure/B4114546.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114547.png)

![ethyl 4-{[(2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4114569.png)
![ethyl 5-benzyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114579.png)
![methyl 2-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4114587.png)
![N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4114589.png)

![N-(4-bromo-2-fluorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4114602.png)

